6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-DCPD, is a compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrimidine, a heterocyclic molecule containing four nitrogen atoms in a ring structure. 6-DCPD is a colorless solid that has been used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of organic materials, such as polymers and dyes. In addition, 6-DCPD has been studied for its potential use in the development of new drugs, agrochemicals, and materials.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been recognized for their antimicrobial properties. The presence of a dichlorophenyl group in the compound can enhance these properties. Research has shown that similar structures exhibit activity against a range of bacteria, including Bacillus subtilis , Escherichia coli , Clostridium tetani , Streptococcus pneumoniae , and Salmonella typhi . This suggests potential applications in developing new antimicrobial agents that could be used to treat various bacterial infections.
Anticancer Agents
The structural analogs of pyrimidine, such as thienopyrimidine derivatives, have shown significant promise as anticancer agents. They work by inhibiting various enzymes and pathways critical to cancer cell proliferation and survival . Given the similarity in structure, “6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione” could be explored for its potential anticancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis.
Enzyme Inhibition
Pyrimidine derivatives are known to inhibit certain enzymes that are crucial in disease progression. For instance, they have been used to inhibit phosphoinositide 3-kinases (PI3Ks), which play a significant role in cell growth and survival . The compound could be researched further for its enzyme inhibition capabilities, potentially leading to new treatments for diseases where enzyme activity is dysregulated.
Mechanism of Action
Target of Action
The primary targets of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione interacts with its targets, the PKs, leading to the inhibition of these enzymes . This inhibition disrupts the signal transduction pathways that are key to metastasis and drug resistance .
Biochemical Pathways
The compound affects the PK pathways, which are crucial for cellular communication . By inhibiting these pathways, the compound disrupts the normal functioning of the cancer cells .
Result of Action
The result of the action of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is the inhibition of PKs, leading to the disruption of cellular communication in cancer cells . This disruption can lead to a decrease in metastasis and drug resistance .
Action Environment
The action environment of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is within the cellular environment, specifically interacting with PKs
properties
IUPAC Name |
6-(3,5-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXNWLGVJGUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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